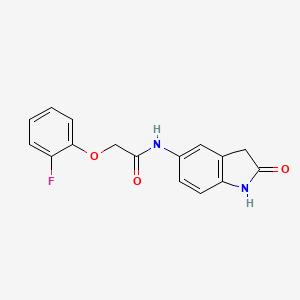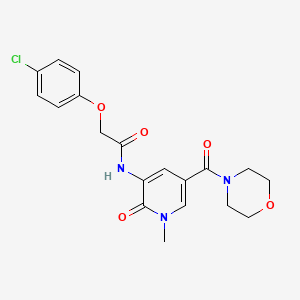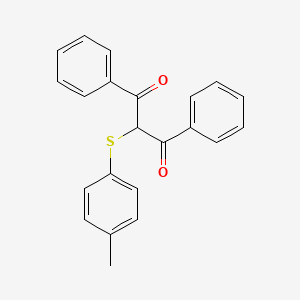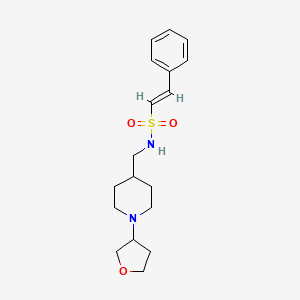
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as FIIN-1, is a small molecule inhibitor that selectively targets fibroblast growth factor receptor (FGFR) kinases. FGFRs play a crucial role in various cellular processes, such as cell proliferation, differentiation, and angiogenesis. Aberrant activation of FGFRs has been implicated in the pathogenesis of various cancers, including lung, breast, and bladder cancer. Therefore, FIIN-1 has emerged as a promising therapeutic agent for the treatment of FGFR-dependent cancers.
作用機序
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide selectively targets FGFR kinases by binding to a specific pocket within the kinase domain. This binding inhibits the activity of FGFRs, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of various FGFR isoforms, including FGFR1, FGFR2, and FGFR3.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option.
実験室実験の利点と制限
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages as a research tool, including its high selectivity for FGFR kinases and its ability to overcome resistance to other FGFR inhibitors. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential off-target effects on other kinases.
将来の方向性
Future research on 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Furthermore, the combination of this compound with other targeted therapies or immunotherapies should be explored to enhance its antitumor activity. Finally, the potential use of this compound as a diagnostic tool for FGFR-dependent cancers should be investigated.
合成法
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide was first synthesized by researchers at the University of California, San Francisco, in 2014. The synthesis of this compound involves a multistep process that includes the coupling of an indole-5-carboxylic acid derivative with a 2-fluorophenol derivative, followed by the addition of an amine to form the final product. The synthesis of this compound has been optimized to yield high purity and reproducibility.
科学的研究の応用
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in various FGFR-dependent cancers. In preclinical studies, this compound has shown potent antitumor activity in various cancer cell lines, including lung, breast, and bladder cancer. This compound has also been shown to inhibit tumor growth in mouse xenograft models of lung and breast cancer. Furthermore, this compound has been shown to overcome resistance to other FGFR inhibitors, making it a promising therapeutic option for patients with FGFR-dependent cancers.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-12-3-1-2-4-14(12)22-9-16(21)18-11-5-6-13-10(7-11)8-15(20)19-13/h1-7H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRVNFBNVPSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2622943.png)

![2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-](/img/structure/B2622945.png)
![2-Ethylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2622947.png)


![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)



![3-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2622963.png)